2-Ethyl-5-methoxyaniline
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Overview
Description
2-Ethyl-5-methoxyaniline, also known as this compound, is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the 2-position with an ethyl group and at the 5-position with a methoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methoxybenzenamine typically involves the nitration of 2-ethyl-5-methoxytoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of 2-ethyl-5-methoxybenzenamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethyl-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methoxybenzenamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-methoxybenzenamine
- 2-Ethyl-4-methoxybenzenamine
- 2-Ethyl-6-methoxybenzenamine
Uniqueness
2-Ethyl-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
2-ethyl-5-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNOZELCAUYPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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